molecular formula C18H22N4O2 B11114731 N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide

N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide

Cat. No.: B11114731
M. Wt: 326.4 g/mol
InChI Key: UVQHUEGLOYMMMT-UDWIEESQSA-N
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Description

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide is a complex organic compound with a unique structure that includes both dimethylamino and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-methoxyphenylhydrazine. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide
  • N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
  • N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Uniqueness

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(2-methoxyanilino)acetamide

InChI

InChI=1S/C18H22N4O2/c1-22(2)15-10-8-14(9-11-15)12-20-21-18(23)13-19-16-6-4-5-7-17(16)24-3/h4-12,19H,13H2,1-3H3,(H,21,23)/b20-12+

InChI Key

UVQHUEGLOYMMMT-UDWIEESQSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC=CC=C2OC

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CNC2=CC=CC=C2OC

Origin of Product

United States

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